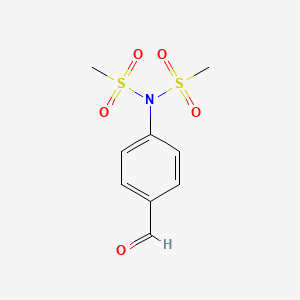

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

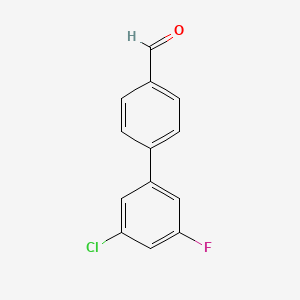

“N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” is a chemical compound with the molecular formula C9H11NO3S. It has a molecular weight of 213.26 . The compound is also known by its CAS Number: 1895393-75-5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of novel N-arylcarbamates from 4-formylphenyl-N-phenylcarbamate (aldehyde I) has been studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring .

Molecular Structure Analysis

The InChI code for “N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” is 1S/C9H11NO3S/c1-13(11,12)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 . The InChI key is XACFYIVXEJONDJ-UHFFFAOYSA-N . The Canonical SMILES for the compound is CS(=O)(=O)NC1=CC=C(C=C1)C=O .

Physical And Chemical Properties Analysis

“N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” has a molecular weight of 199.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The topological polar surface area of the compound is 71.6 Ų .

Applications De Recherche Scientifique

- Synthesis and Antimicrobial Activity : Researchers have synthesized novel phenylcarbamates containing isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties from 4-formylphenyl-N-phenylcarbamate . These derivatives were tested against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pneumoniae), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and human Micrococcus culture. Notably, derivatives with isoxazole, nitrofuran, and hydrazide moieties exhibited the highest antimicrobial activity.

- Acetylcholinesterase Inhibitors : 4-formylphenyl-N-phenylcarbamate has been used in the synthesis of biologically active compounds, including inhibitors of the enzyme acetylcholinesterase. Acetylcholinesterase plays a crucial role in neurotransmission, and its inhibition is relevant in neurodegenerative diseases such as Alzheimer’s.

- Biomedical Applications : MOFs, hybrid materials with high porosity and large surface area, have potential in diagnostics and drug delivery. Incorporating 4-formylphenyl-N-phenylcarbamate into MOFs could enhance their properties for targeted drug release or imaging applications .

Antimicrobial Activity

Enzyme Inhibition

Metal–Organic Frameworks (MOFs)

Orientations Futures

Covalent organic frameworks (COFs), which allow the atomically precise integration of organic units into extended structures with periodic skeletons and ordered nanopores, are an emerging class of crystalline porous polymers . The designability of COFs, including the ability to control the geometry and dimensions of the building blocks, makes them a promising materials platform for structural control and functional design . Future research in this field may explore the potential applications of “N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” and similar compounds in the design and synthesis of COFs .

Propriétés

IUPAC Name |

N-(4-formylphenyl)-N-methylsulfonylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c1-16(12,13)10(17(2,14)15)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCCIENXTHBMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)